BMT-108908: A Selective GluN2B Negative Allosteric Modulator
BMT-108908: A Selective GluN2B Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1] Composed of various subunits, the NMDA receptor's function is finely tuned by its subunit composition. The GluN2B subunit, in particular, has been a focal point for therapeutic intervention due to its association with various neurological and psychiatric disorders. BMT-108908 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit, demonstrating potential for the treatment of conditions associated with NMDA receptor hyperactivity. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to BMT-108908.
Core Compound Details
BMT-108908, with the chemical formula C22H25FN2O2, is chemically identified as (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one.[2]
Quantitative Data Summary
The preclinical characterization of BMT-108908 has established its high affinity and selectivity for the GluN2B subunit of the NMDA receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of BMT-108908
| Target | Species | Radioligand | Ki (nM) |
| GluN2B | Human | [3H]Ro25-6981 | 1.6[1] |
| GluN2B | Cynomolgus Monkey | [3H]Ro25-6981 | 0.71[1] |
| GluN2B | Rat | [3H]Ro25-6981 | 1.4[1] |
Table 2: In Vitro Functional Activity of BMT-108908
| Receptor Subtype | Species | Assay System | IC50 (nM) |
| hNR1A/2B | Human | Xenopus Oocytes | 4.2[1] |
| hNR1A/2A | Human | Xenopus Oocytes | Inactive[1] |
| hNR1A/2C | Human | Xenopus Oocytes | Inactive[1] |
| hNR1A/2D | Human | Xenopus Oocytes | Inactive[1] |
Table 3: In Vivo Cognitive Effects of BMT-108908 in a Delayed Matching-to-Sample (DMS) Task
| Dose (mg/kg) | Effect on Task Completion | Average Latency to Respond (ms increase) | Performance Impairment | Average Plasma Concentration (30 min post-dose, nM) |
| 0.3 | No impairment | Not specified | Selective impairment in memory at long-delay | 279[1] |
| 1.0 | No impairment | 355[1] | Impairment of list-DMS performance at long-delay | Not specified |
Mechanism of Action
BMT-108908 acts as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, or channel blockers that physically obstruct the ion channel, BMT-108908 binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a conformational change in the receptor, reducing the probability of channel opening in response to agonist binding, thereby decreasing the influx of Ca2+ and Na+ ions. This modulatory action allows for a more subtle and potentially safer inhibition of NMDA receptor function compared to complete antagonism.
Caption: Mechanism of action of BMT-108908 on the GluN2B-containing NMDA receptor.
Experimental Protocols
The following sections describe generalized methodologies representative of the key experiments used to characterize BMT-108908.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of BMT-108908 for the GluN2B receptor.
1. Membrane Preparation:
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Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer.
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The homogenate is centrifuged to pellet the membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
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In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the GluN2B receptor (e.g., [3H]Ro25-6981) and varying concentrations of BMT-108908.
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Separate wells are used to determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).
3. Filtration and Detection:
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The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
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The filters are washed with ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
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Specific binding is calculated by subtracting non-specific binding from total binding.
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The concentration of BMT-108908 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
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The IC50 value is converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to assess the functional inhibition (IC50) of NMDA receptors by BMT-108908.
1. Oocyte Preparation:
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Xenopus laevis oocytes are harvested and defolliculated.
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cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2B) is microinjected into the oocytes.
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The oocytes are incubated for several days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
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An oocyte is placed in a recording chamber and perfused with a recording solution.
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Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
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The membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Drug Application and Data Acquisition:
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NMDA receptor-mediated currents are elicited by applying glutamate and glycine to the oocyte.
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After a stable baseline current is established, BMT-108908 is applied at various concentrations, and the resulting inhibition of the NMDA-evoked current is measured.
4. Data Analysis:
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The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of BMT-108908.
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The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways
The overactivation of GluN2B-containing NMDA receptors is implicated in excitotoxic cell death pathways. By negatively modulating these receptors, BMT-108908 can potentially mitigate downstream pathological signaling.
Caption: Simplified signaling pathway showing the role of BMT-108908 in mitigating excitotoxicity.
Conclusion
BMT-108908 is a potent and selective GluN2B negative allosteric modulator with a well-defined preclinical profile. Its ability to selectively inhibit GluN2B-containing NMDA receptors suggests therapeutic potential in a range of CNS disorders characterized by NMDA receptor hyperactivity. The data presented in this guide provide a solid foundation for further research and development of this and similar compounds. The detailed experimental methodologies offer a framework for the continued investigation of novel NMDA receptor modulators.
